molecular formula C8H13N7OS B1667015 Ambazone monohydrate CAS No. 6011-12-7

Ambazone monohydrate

Cat. No. B1667015
CAS RN: 6011-12-7
M. Wt: 255.3 g/mol
InChI Key: IEMLQLDCDHGTMI-IOHAXTJFSA-N
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Description

Ambazone monohydrate is an oral antiseptic . It was patented in 1957 by Bayer under the trade name Iversal and is still used in Russia, countries of the former Soviet Union, Poland, and Romania . It has not been approved by the United States Food and Drug Administration (FDA) .


Molecular Structure Analysis

The crystal structures of the monohydrate and anhydrous forms of ambazone were determined by single-crystal X-ray diffraction (SC-XRD) . Ambazone monohydrate is characterized by an infinite three-dimensional network involving the water molecules, whereas anhydrous ambazone forms a two-dimensional network via hydrogen bonds .


Chemical Reactions Analysis

The reversible transformation between the monohydrate and anhydrous forms of ambazone was evidenced by thermal analysis, temperature-dependent X-ray powder diffraction, and accelerated stability at elevated temperature and relative humidity (RH) .


Physical And Chemical Properties Analysis

Ambazone monohydrate is a dark brown, odorless, tasteless powder . It has a melting point of 192–194 °C (decomp.) . Its solubility per 100 ml is 0.2 mg in water, 0.5 mg in methanol, 0.3 mg in chloroform, and 6.5 mg in 1-butanol .

Scientific Research Applications

Crystal Structure and Physicochemical Characterization

  • Ambazone monohydrate's crystal structures, including its monohydrate and anhydrous forms, were studied using single-crystal X-ray diffraction. The monohydrate form is characterized by a three-dimensional network involving water molecules, while the anhydrous form forms a two-dimensional network via hydrogen bonds. These forms can transform reversibly, as shown by thermal analysis and other methods. A novel ambazone acetate salt solvate form, with improved solubility and dissolution rates, was also identified, although it requires controlled storage conditions (Muresan-Pop et al., 2014).

Ambazone-Glutamate Salt

  • A study on ambazone monohydrate and Glutamic Acid led to the creation of a new solid form, ambazone-glutamate salt. This form was characterized using various spectroscopic techniques and thermal analysis. The ambazone-glutamate salt crystallizes in the monoclinic system, and its formation supports improved properties for ambazone (Muresan-Pop et al., 2011).

Antitumor Applications

  • Ambazone has demonstrated activity against various tumors in animal models. Its antineoplastic effect seems to be mediated by the immune system. Studies have shown ambazone's interaction with model membrane systems and its impact on cellular cAMP content, suggesting a basis for its immunological and antineoplastic activities (Löber & Hoffmann, 1990).

Ambazone Complexes with Transitional Cations

  • Ambazone, known for its antiseptic and anti-tumor properties, was used to synthesize metal complexes with Zn(II), Fe(III), and Cu(II). These complexes were characterized by various techniques, and their thermal degradation processes were studied. The multistage decomposition process of these complexes was revealed, indicating potential applications in pharmaceutical formulations (Şoica et al., 2014).

Ambazone Salt with P-Aminobenzoic Acid

  • A novel salt of ambazone with p-aminobenzoic acid was obtained, showing improved solubility and antibacterial activity. This salt was characterized by various methods, indicating its potential as an alternative treatment for infections with Gram-negative bacteria (Muresan-Pop et al., 2015).

Future Directions

The reversible transformation between the monohydrate and anhydrous forms of ambazone was evidenced by thermal analysis, temperature-dependent X-ray powder diffraction, and accelerated stability at elevated temperature and relative humidity (RH) . Additionally, a novel ambazone acetate salt solvate form was obtained and its nature was elucidated by SC-XRD . Powder dissolution measurements revealed a substantial solubility and dissolution rate improvement of the acetate salt solvated form in water and physiological media compared with ambazone forms . Also, the acetate salt solvate displayed good thermal and solution stability but it transformed to the monohydrate on storage at elevated temperature and RH . This suggests that despite the requirement for controlled storage conditions, the acetate salt solvated form could be an alternative to ambazone when solubility and bioavailability improvement is critical for the clinical efficacy of the drug product .

properties

IUPAC Name

[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7S.H2O/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16;/h1-4,12H,(H2,11,16)(H4,9,10,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMCHEYASLTJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C(N)N)N=NC(=S)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859471
Record name Ambazone monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ambazone monohydrate

CAS RN

6011-12-7
Record name Ambazone [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambazone monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMBAZONE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37HWA5Q4FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
M Muresan‐Pop, D Braga, MM Pop, G Borodi… - Journal of …, 2014 - Elsevier
The crystal structures of the monohydrate and anhydrous forms of ambazone were determined by single‐crystal X‐ray diffraction (SC‐XRD). Ambazone monohydrate is characterized …
Number of citations: 8 www.sciencedirect.com
M Mureşan-Pop, I Kacsó, F Martin, S Simon… - Journal of Thermal …, 2015 - Springer
… TG curve of AMB shows first mass loss of 6.6 %, corresponding to the release of water, in good agreement with the theoretical water content (7 %) of the ambazone monohydrate. Other …
Number of citations: 5 link.springer.com
H Mocuta, M Muresan-Pop, I Kacso… - Studia Universitatis …, 2012 - search.ebscohost.com
… It was established that the ambazone monohydrate crystallizes in monoclinic system having … regions during water loss upon heating the ambazone monohydrate sample at 140C. In …
Number of citations: 3 search.ebscohost.com
M Mureşan-Pop, I Kacsó, X Filip, E Vanea… - …, 2011 - content.iospress.com
Ambazone monohydrate C 8 H 11 N 7 S· H 2 O (AMB), a well-known antimicrobial compound, was used together with Glutamic Acid C 5 H 9 NO 4 (Glu) to obtain a new solid form using …
Number of citations: 11 content.iospress.com
M Muresan-Pop, I Kacsó, C Tripon… - Journal of thermal …, 2011 - akjournals.com
Ambazone, a well-known antimicrobial compound, presents also oncostatic properties. The solid form, obtained by using solvent-drop grinding procedure, was characterized by using …
Number of citations: 8 akjournals.com
I Kacsó, M Muresan-Pop, G Borodi… - AIP Conference …, 2012 - pubs.aip.org
Salt formation is a good method of increasing solubility, dissolution rate and consequently the bioavailability of poor soluble acidic or basic drugs. The aim of this study was to obtain …
Number of citations: 1 pubs.aip.org
I Kacso, CP Racz, S Santa, L Rus, D Dadarlat… - Thermochimica acta, 2012 - Elsevier
… Ambazone monohydrate, C 8 H 11 N 7 S·H 2 O (AMB) ([4-(2(diaminomethylidene) hydrazinyl… In such a way it was demonstrated that ambazone monohydrate is an efficient antimicrobial …
Number of citations: 4 www.sciencedirect.com
G Borodi, M Muresan-Pop, I Kacsó… - AIP Conference …, 2012 - pubs.aip.org
In recent years, much research has been carried out on the preparation of pharmaceutical solid forms due to their improved physical-chemical parameters such as solubility, dissolution …
Number of citations: 3 pubs.aip.org
I Kacso, L Rus, M Pop, G Borodi, I Bratu - Spectroscopy, 2012 - content.iospress.com
Salt formation is a good method of increasing solubility, dissolution rate and consequently the bioavailability of poor soluble acidic or basic drugs [Polymorphism in Pharmaceutical …
Number of citations: 14 content.iospress.com
NI Romanenko, OA Pakhomova… - Pharmaceutical …, 2014 - Springer
… According to the literature [13], the MBC values of ampicillin and ambazone monohydrate (faringosept) against S. aureus were 62.5 μg/mL. Hydrazones XIII and XV, which contained an …
Number of citations: 3 link.springer.com

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